molecular formula C17H14O4 B1206652 1,8-Dimethoxy-3-methylanthracene-9,10-dione CAS No. 71013-35-9

1,8-Dimethoxy-3-methylanthracene-9,10-dione

Cat. No.: B1206652
CAS No.: 71013-35-9
M. Wt: 282.29 g/mol
InChI Key: LODCICIWBUFMMY-UHFFFAOYSA-N
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Description

1,8-Dimethoxy-3-methylanthracene-9,10-dione is an organic compound belonging to the anthraquinone family. It is characterized by its anthracene core structure with methoxy and methyl substituents at specific positions. This compound is known for its vibrant color and is used in various chemical and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,8-Dimethoxy-3-methylanthracene-9,10-dione can be synthesized through several methods. One common route involves the methylation of chrysophanol (1,8-dihydroxy-3-methylanthracene-9,10-dione) using methyl iodide in the presence of a base such as potassium carbonate . The reaction typically occurs under reflux conditions in an organic solvent like acetone.

Industrial Production Methods

Industrial production of this compound often involves large-scale methylation reactions using dimethyl sulfate as the methylating agent. The reaction is carried out in a controlled environment to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

1,8-Dimethoxy-3-methylanthracene-9,10-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted anthraquinones, hydroquinones, and other derivatives with altered functional groups .

Scientific Research Applications

1,8-Dimethoxy-3-methylanthracene-9,10-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,8-Dimethoxy-3-methylanthracene-9,10-dione involves its interaction with cellular components. It can intercalate into DNA, disrupting replication and transcription processes. Additionally, it can generate reactive oxygen species, leading to oxidative stress and cell damage. These actions contribute to its antimicrobial and anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,8-Dimethoxy-3-methylanthracene-9,10-dione is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its methoxy groups enhance its solubility and reactivity compared to other anthraquinone derivatives .

Properties

IUPAC Name

1,8-dimethoxy-3-methylanthracene-9,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O4/c1-9-7-11-15(13(8-9)21-3)17(19)14-10(16(11)18)5-4-6-12(14)20-2/h4-8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LODCICIWBUFMMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C1)OC)C(=O)C3=C(C2=O)C=CC=C3OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90221247
Record name Chrysophanol dimethyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90221247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71013-35-9
Record name Chrysophanol dimethyl ether
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071013359
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Chrysophanol dimethyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90221247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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